molecular formula C12H20ClN5 B12220535 N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine

N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B12220535
M. Wt: 269.77 g/mol
InChI Key: BAPUFMOSZDBWPL-UHFFFAOYSA-N
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Description

N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a bis-pyrazole derivative featuring two pyrazole rings connected via a methylene bridge. The first pyrazole ring (1-isopropyl-1H-pyrazol-5-yl) is substituted with an isopropyl group at the N1 position, while the second pyrazole (1,4-dimethyl-1H-pyrazol-5-amine) has methyl groups at the N1 and C4 positions.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

2,4-dimethyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-9(2)17-11(5-6-14-17)8-13-12-10(3)7-15-16(12)4;/h5-7,9,13H,8H2,1-4H3;1H

InChI Key

BAPUFMOSZDBWPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)NCC2=CC=NN2C(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine typically involves the reaction of 1-isopropyl-1H-pyrazole-5-carboxaldehyde with 1,4-dimethyl-1H-pyrazol-5-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include the optimization of reaction conditions such as temperature, pressure, and reaction time to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure the desired transformations .

Major Products Formed

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds containing the pyrazole scaffold exhibit significant anticancer activity. N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine has shown promise against various cancer cell lines:

  • Breast Cancer (MDA-MB-231) : In vitro studies demonstrated a notable reduction in cell viability, indicating potential as an anticancer agent.
  • Liver Cancer (HepG2) : The compound induced apoptosis and inhibited cell growth through modulation of cell cycle regulators.
  • Colorectal Cancer Models : Similar effects were observed, with significant antiproliferative activity reported.

Case Study Example :
A study found that derivatives of pyrazole compounds exhibited IC50 values as low as 0.39 µM against HCT116 cancer cells, illustrating their efficacy in targeting cancerous cells .

Anti-inflammatory Research

In addition to anticancer properties, this compound has been evaluated for its anti-inflammatory effects. Research indicated that pyrazole derivatives could significantly reduce edema and inflammatory markers in animal models of acute inflammation.

Data Table on Anti-inflammatory Effects :

CompoundModelEffect
N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazoleAcute Inflammation ModelSignificant reduction in edema
N-(3-methylpyrazol-4-yloxy)-N-methylamineInflammatory Cytokine AssayDecreased levels of IL-6 and TNF-alpha

Mechanism of Action

The mechanism of action of N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Molecular docking studies and biochemical assays are used to elucidate these mechanisms .

Comparison with Similar Compounds

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine

  • Key Differences: Substituent at N1: Ethyl group (vs. isopropyl in the target compound). Pyrazole Ring Position: Methyl group at C4 (vs. C5 in the target compound).
  • Fluorination could alter electronic properties, affecting solubility or interactions with hydrophobic pockets .

N-[4-(dimethylamino)benzyl]-1,4-dimethyl-1H-pyrazol-5-amine

  • Key Differences: Substituent: Dimethylaminobenzyl group replaces the isopropyl-pyrazole moiety. Molecular Weight: 280.8 g/mol (vs. ~265 g/mol for the target compound, estimated). Chlorine Atom: Present in the molecular formula (C14H21ClN4), absent in the target compound.
  • Implications: The aromatic dimethylamino group may enhance solubility in acidic environments due to protonation. Increased molecular weight and chlorine presence could influence bioavailability and toxicity profiles .

Functional and Therapeutic Comparisons

2-Hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde

  • Structural Relationship : Shares the 1-isopropyl-1H-pyrazol-5-yl moiety but incorporates a pyridine-benzaldehyde scaffold.
  • Therapeutic Applications :
    • Patented for treating sickle cell disease and idiopathic pulmonary fibrosis.
    • High-drug-load tablets demonstrate its viability in formulations requiring stability and controlled release .
  • Contrast with Target Compound :
    • The benzaldehyde-pyridine extension likely enhances target specificity for hypoxia-related pathways, whereas the bis-pyrazole structure of the target compound may favor interactions with smaller binding pockets (e.g., ATP-binding sites).

Biological Activity

N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C12H20ClN5
  • Molecular Weight : 269.77 g/mol
  • IUPAC Name : N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-propan-2-ylpyrazol-4-amine

The structural uniqueness of this compound arises from the presence of two pyrazole rings and various substituents that enhance its stability and reactivity compared to similar compounds .

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor, disrupting metabolic pathways associated with inflammation and cancer cell proliferation. It has shown effective binding to specific enzymes, leading to significant inhibition of their activities .

Anti-inflammatory Effects

The compound has demonstrated notable anti-inflammatory properties. A study highlighted its ability to inhibit LPS-induced NF-kB/AP-1 reporter activity, showcasing a dose-dependent response with IC50 values ranging from 4.8 to 30.1 µM for related compounds . This suggests its potential utility in treating inflammatory diseases.

Antimicrobial Activity

N-[ (1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amines have also been evaluated for antimicrobial properties. In vitro studies revealed significant activity against various pathogens, with minimum inhibitory concentration (MIC) values indicating strong bactericidal effects .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to N-[ (1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amines:

Compound NameStructural FeaturesUnique Aspects
1,3-Dimethyl-1H-pyrazol-5-aminesContains a single pyrazole ringLacks isopropyl group
1-Isopropyl-1H-pyrazoleContains isopropyl groupLacks dimethyl groups
N-Methyl-N-(1H-pyrazol-5-y)methylamineSimilar methylene bridgeDifferent substitution pattern on pyrazole ring

The dual pyrazole rings and specific substitution pattern of N-[ (1-isopropyl - 1H - pyrazol - 5 - yl)methyl]- 1,4-dimethyl - 1H - pyrazol - 5 - amine contribute to its distinct chemical and biological properties .

Case Studies

Recent studies have explored the compound's effectiveness in various biological assays:

Study on Anti-inflammatory Activity

A library of pyrazolo[1,5-a]quinazolines was screened for anti-inflammatory activity, revealing that derivatives similar to N-[ (1-isopropyl - 1H - pyrazol - 5 - yl)methyl]- 1,4-dimethyl - 1H - pyrazol - 5 - amine exhibited significant inhibition of inflammatory markers .

Antimicrobial Evaluation

In another study focusing on antimicrobial properties, derivatives were tested against common bacterial strains. The results indicated that certain derivatives exhibited MIC values as low as 0.22 μg/mL against Staphylococcus aureus, demonstrating the compound's potential as an antimicrobial agent .

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